N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide
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Overview
Description
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide is a chemical compound known for its unique structural features and potential applications in various fields. It is a derivative of phenylacetamide and contains benzoyl and dimethoxy substituents on the phenyl ring. This compound has been studied for its potential biological activities and its role as a synthetic intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide typically involves the acylation of 2-benzoyl-4,5-dimethoxyaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction mixture is then heated to promote the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in various substituted phenylacetamides .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has shown potential biological activities, including anticonvulsant, antidepressant, and antiproliferative effects.
Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(2-benzoylphenyl)acetamide: Lacks the dimethoxy substituents, which may affect its biological activity and chemical reactivity.
N-(4,5-dimethoxyphenyl)acetamide: Lacks the benzoyl group, which can influence its overall properties.
N-(2-benzoyl-4-methoxyphenyl)acetamide: Contains only one methoxy group, leading to different chemical and biological characteristics.
Properties
Molecular Formula |
C17H17NO4 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-(2-benzoyl-4,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17NO4/c1-11(19)18-14-10-16(22-3)15(21-2)9-13(14)17(20)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,18,19) |
InChI Key |
FXOJLCNTDLRHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
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